Hydrazinecarbothioamide, 2-cyclopentylidene-
Overview
Description
Hydrazinecarbothioamide, 2-cyclopentylidene- is a chemical compound used in scientific research. It exhibits a wide range of applications, including catalysis and pharmaceutical synthesis, due to its unique properties and reactivity. It has a molecular weight of 157.24 g/mol and a molecular formula of C6H11N3S .
Synthesis Analysis
Hydrazinecarbothioamides can be synthesized by reacting thiosemicarbazide with 2-hydorxy-3-methoxybenzaldehyde in dry ethanol . The structure was elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques . In another study, N-(pyridin-2-yl)hydrazinecarbothioamide was synthesized and characterized by single-crystal X-ray and spectroscopic techniques .Molecular Structure Analysis
The molecular structure of Hydrazinecarbothioamide, 2-cyclopentylidene- was confirmed by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Corrosion Inhibition
Hydrazinecarbothioamide derivatives are studied for their corrosion inhibition properties. One study reports the effectiveness of these derivatives, including (E)-2-(2-hydroxybenzylidene) hydrazinecarbothioamide (MHC), in inhibiting the corrosion of 2024-T3 aluminum alloy in a saline environment. The inhibitors form an adsorbed protective layer on the alloy surface, enhancing its resistance to corrosion (Prakashaiah et al., 2018).
Cancer Research
In cancer research, certain derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their effectiveness against the HER-2 overexpressed breast cancer cell line SKBr-3. These compounds demonstrated activity against this specific cancer cell line, offering potential pathways for therapeutic development (Bhat et al., 2015).
Materials Science
Hydrazinecarbothioamide derivatives are also relevant in materials science. For example, they are used in the synthesis of metal complexes with potential applications in catalysis. A study details the synthesis of a novel ligand, N,2-bis(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide, used to prepare new transition metal complexes. These complexes showed high yield and moderate to good diastereoselectivities in cyclopropanation reactions, important for chemical synthesis (Youssef et al., 2009).
Anticonvulsant Research
Another field of application is in anticonvulsant research. Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been designed, synthesized, and evaluated for their anticonvulsant activity. Some compounds in this class showed significant protection against seizures in experimental models (Tripathi & Kumar, 2013).
Analytical Chemistry
Hydrazinecarbothioamide derivatives are also used in the development of optical probes for detecting specific ions. A study focused on a simple-structured derivative that exhibited distinct fluorescence alterations upon the addition of specific metal ions, indicating its potential use in environmental and biological sensing applications (Shi et al., 2016).
Future Directions
Hydrazinecarbothioamides exhibit a wide range of applications, including catalysis and pharmaceutical synthesis, due to their unique properties and reactivity. Future research could focus on exploring these properties further and developing new applications for these compounds. For instance, the antioxidant activity of hydrazinecarbothioamides has been explored in some studies , suggesting potential future directions in this area.
Mechanism of Action
Target of Action
(Cyclopentylideneamino)thiourea, also known as 1-Cyclopentylidenethiosemicarbazide, cyclopentanone thiosemicarbazone, or Hydrazinecarbothioamide, 2-cyclopentylidene-, is a derivative of thiourea . Thiourea derivatives have been found to interact with a variety of molecular targets. For instance, they have been associated with enzymes involved in the biosynthesis of cell wall components, including mycolic acids, peptidoglycans, and arabinans, or targets in the branched-chain amino acid biosynthesis (BCAA) pathway and detoxification mechanisms .
Mode of Action
Thiourea derivatives are known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They can interact allosterically with their targets, leading to changes in the activity of these targets .
Biochemical Pathways
Thiourea derivatives can affect various biochemical pathways. For instance, they can influence the biosynthesis of cell wall components and the BCAA pathway . These effects can lead to downstream changes in cellular processes, potentially contributing to their diverse biological activities .
Pharmacokinetics
A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also suggested that these compounds are absorbed and distributed to various organs in rats .
Result of Action
Given the diverse biological activities of thiourea derivatives, it is likely that this compound could have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
(cyclopentylideneamino)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHFATUAFMXAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=S)N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993629 | |
Record name | 2-Cyclopentylidenehydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-39-8 | |
Record name | 1-(Cyclopentylideneamino)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone, thiosemicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclopentylidenehydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentanone thiosemicarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(CYCLOPENTYLIDENEAMINO)THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGJ8G37R7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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